![molecular formula C7H6N2O B113926 6h-Pirolo[3,4-b]piridin-5-ol CAS No. 1314902-34-5](/img/structure/B113926.png)

6h-Pirolo[3,4-b]piridin-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

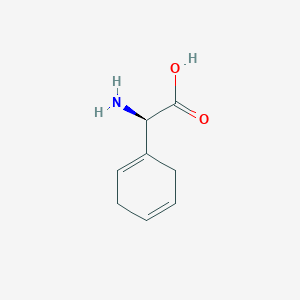

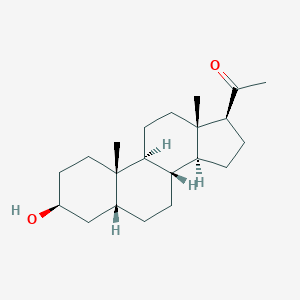

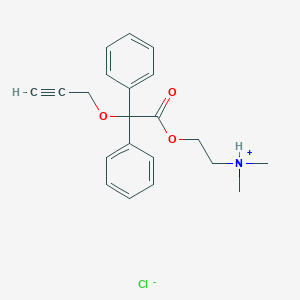

6h-Pyrrolo[3,4-b]pyridin-5-ol is a chemical compound with the molecular formula C7H6N2O and a molecular weight of 134.13534 . It is a heterocyclic compound containing a five-membered pyrrole ring fused to a six-membered pyridine ring .

Synthesis Analysis

The synthesis of pyrrolo[3,4-b]pyridin-5-ones has been achieved via a one-pot cascade process, which includes Ugi–3CR/aza Diels-Alder/N-acylation/decarboxylation/dehydration . This process has been used to synthesize a series of polysubstituted pyrrolo[3,4-b]pyridin-5-ones .Molecular Structure Analysis

The molecular structure of 6h-Pyrrolo[3,4-b]pyridin-5-ol consists of a pyrrole moiety fused to a pyridine nucleus . The arrangement of nitrogen atoms in the bicyclic structure classifies it as an azaindole or azaizoindole .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6h-Pyrrolo[3,4-b]pyridin-5-ol include a series of multicomponent reactions and in vitro–in silico studies . These reactions have been studied against various human epithelial cervical carcinoma cell lines .Physical And Chemical Properties Analysis

The physical and chemical properties of 6h-Pyrrolo[3,4-b]pyridin-5-ol include a predicted boiling point of 397.9±22.0 °C, a predicted density of 1.434±0.06 g/cm3, and a predicted pKa of 6.82±0.30 .Aplicaciones Científicas De Investigación

Investigación oncológica: tratamiento del carcinoma de mama

6h-Pirolo[3,4-b]piridin-5-ol: los derivados se han sintetizado y estudiado por su potencial para tratar el carcinoma de mama. Los estudios in vitro contra las líneas celulares de cáncer de mama MDA-MB-231 y MCF-7 han demostrado que ciertos compuestos exhiben efectos citotóxicos, lo que sugiere una vía prometedora para la terapia contra el cáncer .

Diseño de fármacos: acoplamiento y dinámica moleculares

El compuesto se ha utilizado en estudios de acoplamiento molecular para comprender sus interacciones con proteínas relacionadas con líneas celulares de cáncer. Estos estudios ayudan en el diseño de fármacos con mejor eficacia al predecir cómo el compuesto se une a las proteínas diana .

Química sintética: reacción de Ugi-Zhu

La reacción de tres componentes de Ugi-Zhu (UZ-3CR) se ha utilizado para sintetizar una serie de pirolo[3,4-b]piridin-5-onas. Este método muestra el papel del compuesto en la facilitación de reacciones químicas complejas, que son cruciales para la creación de bibliotecas moleculares diversas .

Mecanismo De Acción

Target of Action

It’s known that pyrrolopyrazine derivatives, a group to which this compound belongs, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Pharmacokinetics

The compound has a predicted boiling point of 3979±220 °C, a density of 1434±006 g/cm3, and a pKa of 682±030 . These properties could impact its bioavailability.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 6h-Pyrrolo[3,4-b]pyridin-5-ol in lab experiments has several advantages and limitations. One advantage is that 6h-Pyrrolo[3,4-b]pyridin-5-ol is relatively inexpensive and easy to synthesize. Additionally, 6h-Pyrrolo[3,4-b]pyridin-5-ol has been shown to modulate the activity of certain signal transduction pathways, making it a useful tool for studying these pathways. However, the exact mechanism of action of 6h-Pyrrolo[3,4-b]pyridin-5-ol is not yet fully understood, making it difficult to predict the effects of 6h-Pyrrolo[3,4-b]pyridin-5-ol in certain experiments.

Direcciones Futuras

There are several potential future directions for the study of 6h-Pyrrolo[3,4-b]pyridin-5-ol. One potential direction is to investigate the mechanism of action of 6h-Pyrrolo[3,4-b]pyridin-5-ol in more detail. Additionally, further research could be conducted to investigate the potential therapeutic applications of 6h-Pyrrolo[3,4-b]pyridin-5-ol, such as its potential anti-cancer and anti-inflammatory properties. Finally, further studies could be conducted to investigate the potential applications of 6h-Pyrrolo[3,4-b]pyridin-5-ol in the fields of drug discovery and enzymology.

Métodos De Síntesis

6h-Pyrrolo[3,4-b]pyridin-5-ol can be synthesized by several methods, including the Fischer indole synthesis, the Ullmann condensation, and the Biginelli reaction. The Fischer indole synthesis involves the reaction of an aryl aldehyde or ketone with an amine and an acid catalyst to form an indole. The Ullmann condensation involves the reaction of an aryl halide with an amine and a copper catalyst to form a biaryl compound. The Biginelli reaction involves the reaction of an aldehyde, an acid, and an ethyl acetoacetate to form an α-diketone.

Propiedades

IUPAC Name |

6H-pyrrolo[3,4-b]pyridin-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-7-5-2-1-3-8-6(5)4-9-7/h1-4,9-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJYOIFBOGQDBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2N=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-Diazaspiro[3.5]nonan-2-one](/img/structure/B113853.png)